molecular formula C18H21N5 B6475586 1-(2,3-dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine CAS No. 2640819-06-1

1-(2,3-dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B6475586
CAS No.: 2640819-06-1
M. Wt: 307.4 g/mol
InChI Key: FUTALROGESQJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a pyrazolo[1,5-a]pyrazine moiety. This structural framework is critical for its pharmacological interactions, particularly with neurotransmitter receptors such as dopamine (D2) and serotonin (5-HT1A) receptors .

Synthesis: The synthesis of arylpiperazine derivatives typically involves alkylation or coupling reactions. For example, 1-(2,3-dimethylphenyl)piperazine, a key intermediate, is synthesized via halogenation of diethanolamine followed by reaction with 2,3-dimethylaniline, yielding the target compound in 78% purity . Subsequent coupling of this intermediate with pyrazolo[1,5-a]pyrazine derivatives is achieved through methods like reductive amination or nucleophilic substitution, as seen in analogous compounds .

Pharmacological Relevance: The 2,3-dimethylphenyl group enhances lipophilicity and receptor binding affinity, while the pyrazolo[1,5-a]pyrazine moiety contributes to π-π stacking interactions with receptor sites .

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-14-4-3-5-16(15(14)2)21-10-12-22(13-11-21)18-17-6-7-20-23(17)9-8-19-18/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTALROGESQJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

The compound’s structural analogs differ in substituents on the arylpiperazine or pyrazolo[1,5-a]pyrazine moieties. Key examples include:

Compound Name Substituent on Piperazine Substituent on Pyrazolo[1,5-a]pyrazine Key Differences Reference
2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine 2-Fluorophenyl 3,4-Dimethylphenyl Fluorine enhances electronegativity, altering receptor selectivity
1-(4-Chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine 4-Chlorophenyl 4-Fluorophenyl Halogen substitutions improve metabolic stability
1-[2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-3-amine Piperidin-3-amine Thiophen-2-yl Heterocyclic thiophene increases solubility
tert-Butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate tert-Butyl carbamate 3,4-Dimethoxyphenyl Methoxy groups enhance solubility and bioavailability

Receptor Binding Affinity

  • Dopamine D2 Receptor :

    • The parent compound (1-(2,3-dimethylphenyl)-4-pyrazolo[1,5-a]pyrazinylpiperazine) exhibits strong D2 affinity (IC₅₀ = 12 nM) due to the 2,3-dimethylphenyl group’s hydrophobic interactions .
    • Substitution with a 4-fluorophenyl group (as in ) reduces D2 affinity (IC₅₀ = 45 nM) but improves 5-HT1A selectivity .
  • Serotonin 5-HT1A Receptor :

    • Analogs with 1-naphthyl or 2-pyridyl substituents (e.g., 1-(1-naphthyl)-piperazine derivatives) show dual D2/5-HT1A activity, with IC₅₀ values of 8–25 nM .

Pharmacokinetic Properties

  • Solubility : Introduction of polar groups (e.g., methoxy in or piperidin-3-amine in ) improves aqueous solubility. The parent compound’s logP value (~3.5) suggests moderate lipophilicity, while tert-butyl carbamate derivatives (logP ~2.1) are more water-soluble .
  • Metabolic Stability : Halogenated analogs (e.g., 4-chloro or 4-fluoro substituents) resist cytochrome P450 oxidation, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.